molecular formula C17H13N3O2 B5600206 N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide

Cat. No.: B5600206
M. Wt: 291.30 g/mol
InChI Key: LDTKYAHZPNSZHX-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide is an organic compound characterized by the presence of cyano groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide typically involves the reaction of 4-(cyanomethyl)aniline with 4-cyanophenoxyacetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The cyano groups can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)benzoic acid and 4-cyanobenzoic acid.

    Reduction: Formation of 4-(aminomethyl)phenyl-2-(4-aminophenoxy)acetamide.

    Substitution: Formation of halogenated derivatives such as 4-(bromomethyl)phenyl-2-(4-bromophenoxy)acetamide.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide exerts its effects involves interactions with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-2-(4-cyanophenoxy)acetamide
  • N-(4-methylphenyl)-2-(4-cyanophenoxy)acetamide
  • N-(4-nitrophenyl)-2-(4-cyanophenoxy)acetamide

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide is unique due to the presence of both cyano groups and phenyl rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(4-cyanophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-10-9-13-1-5-15(6-2-13)20-17(21)12-22-16-7-3-14(11-19)4-8-16/h1-8H,9,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTKYAHZPNSZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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